molecular formula C9H7ClN2O2 B6257146 methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate CAS No. 1427415-49-3

methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate

Cat. No.: B6257146
CAS No.: 1427415-49-3
M. Wt: 210.6
InChI Key:
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Description

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require refluxing the mixture in an organic solvent such as acetonitrile or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Scientific Research Applications

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are often studied using techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1427415-49-3

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.6

Purity

95

Origin of Product

United States

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